O-(oxan-4-yl)hydroxylamine
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Overview
Description
O-(oxan-4-yl)hydroxylamine, also known as O-tetrahydro-2H-pyran-4-ylhydroxylamine, is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . This compound is characterized by the presence of a hydroxylamine group attached to a tetrahydropyran ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(oxan-4-yl)hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamines. For instance, tert-butyl N-hydroxycarbamate can be alkylated with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method includes the O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides using palladium catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
O-(oxan-4-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: Reduction reactions can convert the hydroxylamine group to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce amines .
Scientific Research Applications
O-(oxan-4-yl)hydroxylamine has a wide range of applications in scientific research, including:
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-(oxan-4-yl)hydroxylamine involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine group can form bonds with electrophilic centers, facilitating the formation of new compounds. This reactivity is crucial in its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
O-(tetrahydro-2H-pyran-2-yl)hydroxylamine: This compound has a similar structure but with the hydroxylamine group attached to a different position on the tetrahydropyran ring.
2-(aminooxy)tetrahydro-2H-pyran: Another related compound with an aminooxy group instead of a hydroxylamine group.
Uniqueness
O-(oxan-4-yl)hydroxylamine is unique due to its specific structural configuration, which imparts distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
O-(oxan-4-yl)hydroxylamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-8-5-1-3-7-4-2-5/h5H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHZGOZBHJCFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1ON |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252873-77-1 |
Source
|
Record name | O-(oxan-4-yl)hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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